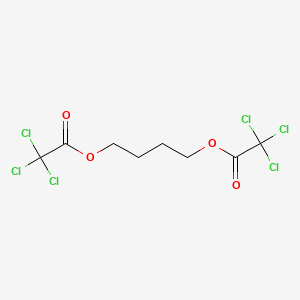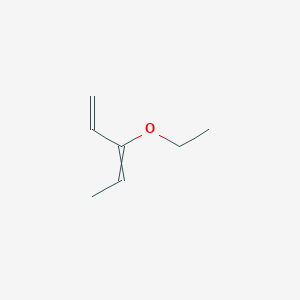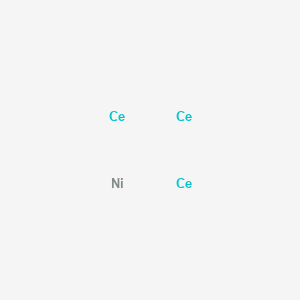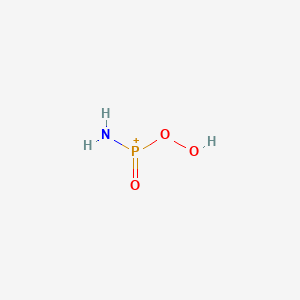![molecular formula C21H28N2O B14676286 1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene CAS No. 39222-46-3](/img/structure/B14676286.png)
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene is an organic compound belonging to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings. This particular compound has a butyl group and a pentyl group attached to the benzene rings, making it a unique member of this class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-butyl-4-nitrobenzene with 4-pentylphenylhydrazine under specific conditions. The reaction proceeds through a series of steps including reduction, diazotization, and coupling reactions. The key steps are as follows:
Reduction: 1-butyl-4-nitrobenzene is reduced to 1-butyl-4-aminobenzene using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Diazotization: The resulting 1-butyl-4-aminobenzene is then diazotized using sodium nitrite (NaNO₂) in the presence of hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 4-pentylphenylhydrazine to form the azoxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The azoxy group can be reduced to form amines using reducing agents such as hydrogen (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azoxybenzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-nitrobenzene: A precursor in the synthesis of the compound.
4-Pentylphenylhydrazine: Another precursor used in the coupling reaction.
Azobenzene: A structurally related compound with an azo group (-N=N-) instead of an azoxy group.
Uniqueness
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene is unique due to the presence of both butyl and pentyl groups attached to the benzene rings, as well as the azoxy group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
39222-46-3 |
|---|---|
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(4-butylphenyl)imino-oxido-(4-pentylphenyl)azanium |
InChI |
InChI=1S/C21H28N2O/c1-3-5-7-9-19-12-16-21(17-13-19)23(24)22-20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
Clé InChI |
WKGOMEAQUYQZQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CCCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



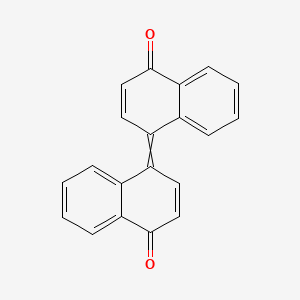
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


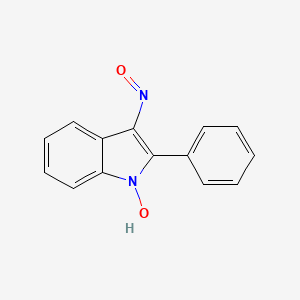
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
